molecular formula C13H12N2O4 B2384684 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid CAS No. 1429900-96-8

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Cat. No. B2384684
CAS RN: 1429900-96-8
M. Wt: 260.249
InChI Key: LSCXTIARHVPYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, also known as MOPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPPA belongs to the pyridazinone family of compounds and is known for its anti-inflammatory and antioxidant properties.

Mechanism of Action

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It does this by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound also activates the Nrf2/ARE pathway, which is responsible for the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase. In addition, this compound has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is its high potency, which allows for the use of lower concentrations in lab experiments. However, this compound is also relatively unstable and can degrade over time, which can make it difficult to work with. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve mitochondrial function, which is thought to play a key role in the pathogenesis of these diseases. Another area of interest is the development of more stable analogs of this compound that can be used in vivo. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxy-6-nitropyridazin-3-one. The nitro group is then reduced using palladium on carbon to form 4-methoxy-6-amino-pyridazin-3-one. The final step involves the reaction of 4-methoxy-6-amino-pyridazin-3-one with chloroacetic acid to form this compound.

Scientific Research Applications

2-(4-Methoxy-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro.

properties

IUPAC Name

2-(4-methoxy-6-oxo-3-phenylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-10-7-11(16)15(8-12(17)18)14-13(10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCXTIARHVPYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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